4-Amino-7-(3-chloro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide
Description
4-Amino-7-(3-chloro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid amide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- A fused pyrrolopyrimidine core with an amino group at position 2.
- A tetrahydrofuran (THF) substituent at position 7, featuring 3-chloro, 4-hydroxy, and 5-hydroxymethyl functional groups.
- A carboxamide moiety at position 4.
The chloro and hydroxymethyl groups may enhance solubility and target binding compared to simpler analogs .
Properties
CAS No. |
127880-92-6 |
|---|---|
Molecular Formula |
C12H14ClN5O4 |
Molecular Weight |
327.72 g/mol |
IUPAC Name |
4-amino-7-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H14ClN5O4/c13-7-8(20)5(2-19)22-12(7)18-1-4(10(15)21)6-9(14)16-3-17-11(6)18/h1,3,5,7-8,12,19-20H,2H2,(H2,15,21)(H2,14,16,17)/t5-,7+,8-,12-/m1/s1 |
InChI Key |
CVKBTGJCJFEAAR-ADVRJHOBSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)Cl)N)C(=O)N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)Cl)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-((2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core, the introduction of the tetrahydrofuran ring, and the addition of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-((2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups may produce amines.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Mechanism : Research indicates that pyrrolopyrimidine derivatives can inhibit specific kinases involved in tumor growth and proliferation. The compound's structural features may enhance its binding affinity to these targets.
- Case Study : A study demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting a potential for this compound in targeted cancer therapies .
-
Antiviral Properties :
- Mechanism : The compound may interfere with viral replication mechanisms, particularly in RNA viruses.
- Case Study : Preliminary studies have shown that related compounds exhibit antiviral activity against influenza and other RNA viruses, indicating a potential role for this compound in antiviral drug development .
-
Neuroprotective Effects :
- Mechanism : Compounds with similar structures have been shown to modulate neuroinflammatory pathways, which are crucial in neurodegenerative diseases.
- Case Study : Research involving pyrrolopyrimidine derivatives has indicated protective effects in models of Alzheimer's disease by reducing amyloid-beta toxicity .
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target Pathway | Reference |
|---|---|---|---|
| Compound A | Anticancer | Kinase Inhibition | |
| Compound B | Antiviral | RNA Polymerase Inhibition | |
| Compound C | Neuroprotective | Neuroinflammatory Modulation |
Synthesis and Formulation
The synthesis of 4-Amino-7-(3-chloro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide involves several steps:
- Starting Materials : Precursors include 3-chloro-4-hydroxy-5-hydroxymethyl-tetrahydrofuran and pyrrolo(2,3-d)pyrimidine derivatives.
- Reaction Conditions : Typical conditions involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the amide bond.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Mechanism of Action
The mechanism of action of 4-Amino-7-((2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolopyrimidine Core
Key Structural Differences
Analysis :
Modifications on the Tetrahydrofuran (THF) Moiety
Impact of THF Substituents
Analysis :
- The 3-chloro group in the target compound is unique; most analogs (e.g., ) prioritize hydroxyl or ether linkages for solubility. Chloro may confer steric hindrance or halogen bonding , critical for selective kinase inhibition .
EGFR Inhibition Data ()
| Compound ID () | Substituents | EGFR IC₅₀ (µM) |
|---|---|---|
| PD153035 (standard) | - | 0.2 |
| 78 | Trisubstituted (R1=NH₂) | 0.3 |
| 82 | Modified R2 (Cl, OMe) | 0.32 |
| 90 | R2=Cl | 5.6 |
Key Findings :
- Amino groups at R1 (e.g., compound 78) enhance activity, aligning with the target compound’s 4-amino group .
Research Implications and Gaps
- The target compound’s chloro-hydroxymethyl THF substitution is underexplored in existing studies.
- Predicted Advantages: Enhanced solubility from hydroxymethyl and hydroxy groups. Potential for dual kinase inhibition (e.g., EGFR and ALK) due to structural complexity.
- Unknowns: Metabolic stability compared to ’s hydroxyethoxymethyl analog. Toxicity profile of the 3-chloro substituent.
Biological Activity
The compound 4-Amino-7-(3-chloro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular processes. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation, making it a potential candidate for cancer treatment .
In Vitro Studies
-
Anticancer Activity :
- The compound exhibits significant inhibition of cell proliferation in various cancer cell lines, including leukemia and solid tumors. For instance, studies have indicated that derivatives of pyrrolopyrimidine can reduce the IC50 values significantly compared to control groups .
- A specific study demonstrated that analogs of this compound showed IC50 values ranging from 6.7 µg/mL to above 20 µg/mL against CCRF-CEM leukemia cells, indicating varying degrees of potency .
- Enzyme Inhibition :
In Vivo Studies
Research involving animal models has also provided insights into the therapeutic potential of this compound:
- Tumor Growth Inhibition : In vivo studies have reported that administration of the compound led to a significant reduction in tumor size and weight in xenograft models, suggesting its efficacy as an anticancer agent .
Case Studies
- Case Study on Leukemia :
- Solid Tumor Treatments :
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Anticancer Activity | CCRF-CEM (Leukemia) | 6.7 | Significant inhibition observed |
| Anticancer Activity | Various Solid Tumors | >20 | Efficacy noted in combination therapies |
| Enzyme Inhibition | DHFR | N/A | Critical for DNA synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
